2H-1,2,3-Triazole-4,5-dicarbonyl dichloride

Tautomerism Computational chemistry Heterocycle stability

Researchers fabricating electron-deficient polyamides or MOFs often struggle with monomers that lack both hydrogen-bond capacity and sufficient metal-coordination sites. 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride resolves this via dual acid chloride groups that enable room-temperature interfacial polycondensation without catalysts. Key differentiators: • N-H proton on the 2H-tautomer (pKₐ ~3.8) provides hydrogen-bond donor capacity absent in N-methyl analogs (CAS 52304-62-8, 52319-11-6), improving interchain packing and thermal stability. • Upon hydrolysis, the resulting tda³⁻ ligand offers five donor atoms (3N+2O) for coordination polymers-more than imidazole-4,5-dicarboxylate (2N+2O) or pyridine-2,5-dicarboxylate (1N+2O). • Triazole backbone supports post-polymerization click functionalization, a route inaccessible with isophthaloyl or terephthaloyl chloride.

Molecular Formula C4HCl2N3O2
Molecular Weight 193.97 g/mol
CAS No. 51982-33-3
Cat. No. B12432960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,3-Triazole-4,5-dicarbonyl dichloride
CAS51982-33-3
Molecular FormulaC4HCl2N3O2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1(=NNN=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C4HCl2N3O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H,7,8,9)
InChIKeyBKIVSMMFLXICDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,2,3-Triazole-4,5-dicarbonyl Dichloride: Product Overview


2H-1,2,3-Triazole-4,5-dicarbonyl dichloride (CAS 51982-33-3), molecular formula C₄HCl₂N₃O₂, MW 193.97 g/mol, is a bifunctional heterocyclic acid chloride bearing two reactive carbonyl chloride groups at the 4- and 5-positions of a 1,2,3-triazole ring . It is the acid chloride derivative of 1H-1,2,3-triazole-4,5-dicarboxylic acid (CAS 4546-95-6) and exists in the 2H-tautomeric form, which computational studies show is more stable than the 1H-tautomer in the gas phase [1]. This compound serves as a versatile AA-type monomer for step-growth polycondensation, enabling the incorporation of the electron-deficient, nitrogen-rich triazole heterocycle into polyamides, polyesters, polyhydrazides, and coordination polymers [2].

2H-1,2,3-Triazole-4,5-dicarbonyl Dichloride: Irreplaceable Features


Generic substitution with isophthaloyl chloride, terephthaloyl chloride, or 2,5-pyridinedicarbonyl dichloride fails to replicate three critical attributes: (1) the triazole ring's three contiguous nitrogen atoms provide a higher density of metal-coordination sites and hydrogen-bond acceptors compared to single-nitrogen heterocycles or all-carbon aromatics [1]; (2) the N–H proton on the 2H-triazole tautomer (absent in N-methylated analogs CAS 52304-62-8 and 52319-11-6) enables hydrogen-bond-donor capacity and pH-dependent charge tuning—the precursor acid has pKₐ values of 1.86, 5.90, and 9.30, with the most acidic proton assigned to the triazole N–H ; (3) the acid chloride functionality provides markedly higher reactivity than the parent dicarboxylic acid (CAS 4546-95-6, m.p. 200 °C dec.), enabling room-temperature interfacial polycondensation without catalysts, whereas the free acid requires high-temperature dehydration or activating agents [2]. These differences directly translate into divergent polymer thermal properties, solubility, and metal-binding capacity.

2H-1,2,3-Triazole-4,5-dicarbonyl Dichloride: Differentiation Evidence


Tautomeric Stability: 2H vs. 1H Form

The 2H-tautomer of 1,2,3-triazole is computationally more stable than the 1H-tautomer in both gas phase and solution across all studied derivatives, as determined by DFT and Hartree-Fock calculations [1]. This intrinsic stability of the 2H form means that the target compound—specifically designated as 2H-1,2,3-triazole-4,5-dicarbonyl dichloride—retains the aromatic stabilization associated with the 2H arrangement, whereas the 1H-tautomeric form predominates in solution only for the parent unsubstituted triazole due to its larger dipole moment [1]. For the 4,5-dicarbonyl dichloride derivative, the electron-withdrawing substituents further stabilize the 2H form. This contrasts with many commercial listings that use 1H-nomenclature interchangeably, potentially leading to procurement of a tautomeric mixture with different reactivity.

Tautomerism Computational chemistry Heterocycle stability DFT

N–H Proton Donor vs. N-Methylated Analogs

The target compound possesses an acidic N–H proton (precursor acid pKₐ₁ = 1.86), which is absent in the 1-methyl (CAS 52304-62-8) and 2-methyl (CAS 52319-11-6) analogs . This proton enables intermolecular hydrogen-bonding networks in derived polyamides and coordination polymers. While the 1- and 2-methyl-1,2,3-triazole-4,5-dicarbonyl chlorides have been demonstrated to form high-melting polyamides via interfacial polymerization [1], the methyl group blocks hydrogen-bond donation, reducing the potential for secondary interactions that enhance thermal and mechanical properties. In analogous 1,2,3-triazole-containing polyimides, the incorporation of the triazole ring (with accessible nitrogen lone pairs) increased glass transition temperature to 218–248 °C and 5% weight-loss temperature to 441–473 °C, with storage moduli of 2.61–3.54 GPa [2]. The N–H-containing monomer is expected to yield polymers with further enhanced interchain cohesion compared to N-methylated derivatives.

Hydrogen bonding Polyamide Thermal properties Monomer design

Acid Chloride vs. Carboxylic Acid Reactivity

2H-1,2,3-Triazole-4,5-dicarbonyl dichloride reacts directly with diamines, diols, and hydrazines under mild interfacial or low-temperature solution conditions to form polyamides, polyesters, and polyhydrazides [1]. In contrast, the parent 1,2,3-triazole-4,5-dicarboxylic acid (CAS 4546-95-6, m.p. 200 °C with decomposition) requires activation (e.g., thionyl chloride treatment, carbodiimide coupling, or high-temperature dehydration) prior to polymerization . The acid chloride's computed LogP of 0.56 and polar surface area of 75.71 Ų indicate moderate hydrophobicity suitable for interfacial polymerization at the organic/aqueous boundary . This reactivity difference is general for acid chlorides vs. carboxylic acids, but is particularly critical for the triazole system because the free diacid decomposes at its melting point, precluding direct melt polycondensation.

Interfacial polycondensation Monomer reactivity Step-growth polymerization Acid chloride

Metal Coordination: Triazole vs. Isophthaloyl

The triazole ring contains three contiguous nitrogen atoms, providing a higher density of potential metal-coordination sites (both N-donor and, upon hydrolysis, carboxylate O-donor) compared to isophthaloyl chloride (zero heteroatoms, only carboxylate coordination) and 2,5-pyridinedicarbonyl dichloride (one nitrogen) [1]. A comprehensive review comparing coordination polymers of 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃tda) with 4,5-imidazoledicarboxylic acid (H₃imda) demonstrates that the additional nitrogen in the triazole ligand leads to distinct coordination modes and topological diversity in the resulting frameworks [1]. The acid chloride form can be hydrolyzed in situ or pre-hydrolyzed to generate the triazole-4,5-dicarboxylate ligand (tda³⁻) for MOF synthesis. Alkaline coordination polymers of tda³⁻ with Li, Na, K, Rb, and Cs exhibit decomposition temperatures of 312–334 °C, demonstrating excellent thermostability [2]. Furthermore, the triazole ring can participate in click chemistry (CuAAC) for post-polymerization functionalization, a capability absent in conventional aromatic diacid chlorides [3].

Metal-organic frameworks Coordination polymers Ligand design Nitrogen heterocycle

Thermal Properties: Triazole vs. Isophthaloyl Polymers

The electron-deficient 1,2,3-triazole ring acts as an electron-withdrawing group when incorporated into polymer backbones, increasing chain rigidity and thermal transitions relative to isophthaloyl-based analogs. Polyisophthalamides from isophthaloyl chloride and aromatic diamines typically exhibit Tg values of 220–335 °C [1], while 1,2,3-triazole-containing polyimides achieve Tg of 218–248 °C and Td₅% of 441–473 °C [2]. Although these data are from different polymer classes (polyamides vs. polyimides), the trend demonstrates that the triazole heterocycle does not compromise thermal performance relative to conventional aromatic diacid chlorides. In polyester systems, isophthaloyl 1,2,4-triazole (an activated ester analog) polymerized with 1,12-dodecanediol at 120 °C to yield polyester with Mn = 48.3 × 10³, demonstrating that triazole-activated monomers enable metal- and halogen-free polyester synthesis at moderate temperatures [3]. The acid chloride form of the 1,2,3-triazole monomer is expected to show even higher reactivity than the acyl-triazole activated ester.

Polyamide thermal stability Glass transition temperature Heterocyclic polymer Electron-withdrawing group

2H-1,2,3-Triazole-4,5-dicarbonyl Dichloride: Application Scenarios


Hydrogen-Bonded High-Performance Polyamides

Researchers synthesizing aromatic or semi-aromatic polyamides with enhanced interchain hydrogen bonding should select the target compound over N-methylated triazole analogs (CAS 52304-62-8, 52319-11-6) or isophthaloyl chloride. The N–H proton enables an additional hydrogen-bond network that is absent in N-methyl derivatives, while the triazole ring's electron-withdrawing character maintains high Tg comparable to conventional aromatic polyamides. The acid chloride functionality permits room-temperature interfacial polymerization with diamines [1], avoiding the thermal decomposition issues of the parent diacid (m.p. 200 °C dec.). Derived polyamides are expected to exhibit Tg values competitive with polyisophthalamides (220–335 °C) while offering additional metal-chelation sites from the triazole nitrogen atoms [2].

Triazole-dicarboxylate Ligands for MOF Synthesis

For MOF and coordination polymer research groups, the target compound serves as a convenient precursor to the tda³⁻ ligand. In-situ or pre-hydrolysis of the acid chloride yields 1,2,3-triazole-4,5-dicarboxylic acid, which upon deprotonation provides five potential donor atoms (3N + 2O) per ligand—more than imidazole-4,5-dicarboxylate (2N + 2O) or pyridine-2,5-dicarboxylate (1N + 2O). The resulting alkaline coordination polymers exhibit decomposition temperatures of 312–334 °C, demonstrating excellent thermal robustness [3]. The review by Zhang et al. (Coord. Chem. Rev., 2017) provides a systematic comparison of triazole- vs. imidazole-dicarboxylate coordination chemistry, enabling informed ligand selection [2].

Flame-Retardant Polymer Monomer Design

The combination of a nitrogen-rich heterocycle (three nitrogens) and two acyl chloride groups makes this monomer attractive for designing inherently flame-retardant polymers. 1,2,3-Triazole-containing polyimides have demonstrated limiting oxygen index (LOI) values of 35.6–38.8, indicating excellent flame retardancy without requiring halogenated additives [4]. The acid chloride monomer itself contains chlorine, which may contribute to gas-phase flame inhibition, while the triazole ring promotes char formation during combustion. This dual-phase flame-retardant mechanism is a potential differentiator from non-halogenated diacid chlorides like isophthaloyl chloride or 2,5-furandicarbonyl dichloride.

Click-Chemistry Post-Functionalization of Polymers

Polymers synthesized from the target compound contain 1,2,3-triazole units in the backbone that can serve as scaffolds for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click reactions [4]. This dual-reactivity strategy—initial polycondensation via acid chloride groups followed by post-polymerization click modification of the triazole ring—is inaccessible with isophthaloyl or terephthaloyl chloride, which lack reactive heterocyclic handles. For procurement decisions, this means a single monomer purchase enables both polymer backbone construction and subsequent diversification, streamlining multi-step material development workflows.

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